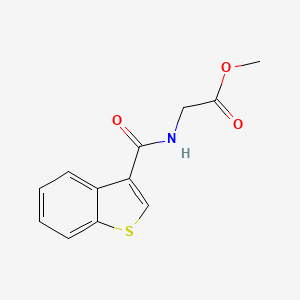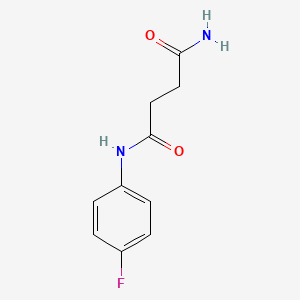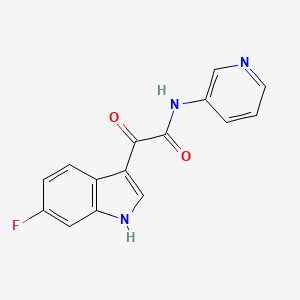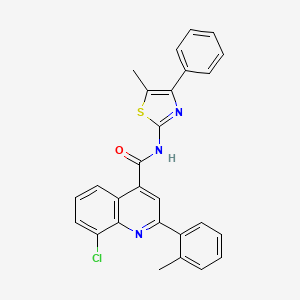
1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
描述
1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MNBPT, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MNBPT is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 414.42 g/mol.
作用机制
The mechanism of action of 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G2/M phase. The neuroprotective properties of this compound may be attributed to its ability to inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the development of Alzheimer's disease. The anti-inflammatory activity of this compound may be mediated through its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have reported that this compound can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and inhibit the aggregation of amyloid-beta peptides. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. However, the effects of this compound on normal cells and tissues are not well understood, and further studies are needed to evaluate its safety and efficacy.
实验室实验的优点和局限性
One of the major advantages of 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its potent anti-cancer activity against various cancer cell lines. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
未来方向
Several future directions for the research on 1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be identified. Firstly, further studies are needed to elucidate the mechanism of action of this compound, which will help in identifying its potential therapeutic applications. Secondly, studies are needed to evaluate the safety and efficacy of this compound in vivo, as most of the current studies have been conducted in vitro. Thirdly, the development of more efficient synthesis methods for this compound may help in increasing its availability for research purposes. Finally, the potential use of this compound in combination with other anti-cancer drugs or therapies should be explored, as this may enhance its anti-cancer activity and reduce its potential side effects.
科学研究应用
1-mesityl-5-(2-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. Several studies have reported that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to possess neuroprotective properties, making it a potential candidate for the treatment of Alzheimer's disease. Additionally, this compound has been reported to exhibit anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases.
属性
IUPAC Name |
(5E)-5-[(2-nitrophenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-11-8-12(2)17(13(3)9-11)22-19(25)15(18(24)21-20(22)26)10-14-6-4-5-7-16(14)23(27)28/h4-10H,1-3H3,(H,21,24,26)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBXEVIJLAZIIU-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4734508.png)
![N-[2-(2-ethoxyethoxy)phenyl]isonicotinamide](/img/structure/B4734512.png)

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4734520.png)
![4-{4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4734536.png)
![2-(2-furyl)-6-[2-(4-methylphenoxy)ethoxy]-4H-chromen-4-one](/img/structure/B4734540.png)
![2-(1-naphthyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4734546.png)


![3-methyl-6-(2-naphthyl)-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4734583.png)

![2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-1-naphthylacetamide](/img/structure/B4734600.png)

